Computed Lipophilicity (logP): N-Propyl vs. Primary Amine Analog
The N-propyl secondary amine in 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine (free base) increases computed logP by approximately 1.17 log units relative to the corresponding primary amine analog 3-ethoxy-2,2-dimethylcyclobutan-1-amine . The hydrochloride salt of the target compound exhibits a logP of 3.10, reflecting the contribution of the N-propyl chain to overall hydrophobicity [1].
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | logP 2.19 (free base); logP 3.10 (HCl salt) |
| Comparator Or Baseline | 3-ethoxy-2,2-dimethylcyclobutan-1-amine (CAS 1333759-16-2): logP 1.02 (free base) |
| Quantified Difference | ΔlogP ≈ +1.17 (free base); +2.08 (HCl salt vs. comparator free base) |
| Conditions | Computed logP via XLogP3 or ACD/Labs algorithm; free base and hydrochloride salt values from supplier databases |
Why This Matters
A >1 log unit increase in lipophilicity translates to a ~10-fold difference in partition coefficient, directly affecting membrane permeability, plasma protein binding, and metabolic clearance in biological assays—key parameters for lead optimization decisions.
- [1] ChemBase. 3-Ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride. ChemBase ID: 278342. logP 3.097. View Source
